N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting cancer cells under specific metabolic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then subjected to further reactions to introduce the sulfonyl and benzoxazine moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the benzoxazine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition leads to cell death, making it a promising candidate for cancer therapy. The molecular targets include mitochondrial proteins and pathways involved in cellular energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib Derivatives: Similar in structure and function, used in cancer research.
Benzodioxole Derivatives: Known for their biological activities, including anticancer and antioxidant properties.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups that confer both high potency and selectivity towards glucose-starved tumor cells. This makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C25H24N2O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H24N2O6S/c1-16-3-7-19(8-4-16)34(29,30)27-14-24(33-22-11-17(2)5-9-20(22)27)25(28)26-13-18-6-10-21-23(12-18)32-15-31-21/h3-12,24H,13-15H2,1-2H3,(H,26,28) |
InChI Key |
NJSAMCZZCLOZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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